alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol
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Overview
Description
Alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in synthetic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a naphthalene precursor using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions . The reaction conditions often include the use of a base, such as potassium carbonate (K2CO3), and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Industrial Production Methods
Industrial production of alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Alpha-(Trifluoromethyl)styrene: Another fluorinated compound with similar synthetic applications.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a carbonyl group, used in medicinal chemistry.
Trifluoromethylated aromatic compounds: A broad class of compounds with diverse applications in pharmaceuticals and materials science.
Uniqueness
Alpha-(Trifluoromethyl)-4-methoxynaphthalene-1-methanol is unique due to its specific structural features, including the presence of both a trifluoromethyl group and a methoxy group on the naphthalene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H11F3O2 |
---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H11F3O2/c1-18-11-7-6-10(12(17)13(14,15)16)8-4-2-3-5-9(8)11/h2-7,12,17H,1H3 |
InChI Key |
GHAFRHFQJWOTRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(C(F)(F)F)O |
Origin of Product |
United States |
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